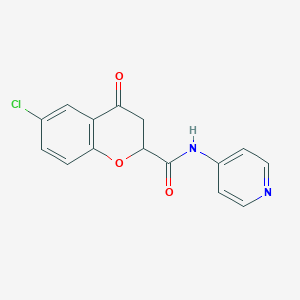![molecular formula C12H6BrN5S2 B11046521 6-(5-Bromothiophen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046521.png)
6-(5-Bromothiophen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Bromothiophen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique fusion of thiophene, pyridine, triazole, and thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromothiophen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with a suitable nitrile.
Introduction of the Thiophene Ring: The bromination of thiophene followed by coupling with the triazole intermediate.
Formation of the Thiadiazole Ring: This step involves the cyclization of the intermediate with sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(5-Bromothiophen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown promise in various assays for antimicrobial and anticancer activities. It is often used in the development of new drugs targeting specific biological pathways.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as electronic or photonic applications. Its unique structure allows for the exploration of new materials with enhanced performance.
Mécanisme D'action
The mechanism of action of 6-(5-Bromothiophen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(5-Chlorothiophen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(5-Methylthiophen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(5-Fluorothiophen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(5-Bromothiophen-2-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern and the presence of the bromine atom. This substitution can significantly influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C12H6BrN5S2 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
6-(5-bromothiophen-2-yl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H6BrN5S2/c13-9-5-4-8(19-9)11-17-18-10(15-16-12(18)20-11)7-3-1-2-6-14-7/h1-6H |
Clé InChI |
JSSHJTGRCQXFRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(S4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B11046443.png)
![5-(2,5-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11046448.png)

![2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazol-3-yl}phenol](/img/structure/B11046464.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11046479.png)
![Cyclohexyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11046482.png)
![N-{(E)-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}[(2-methylphenyl)amino]methylidene}benzamide](/img/structure/B11046483.png)

![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046488.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11046495.png)
![3-(2,6-dichlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046500.png)
![4-(methoxymethyl)-6-methyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11046514.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(4-chloro-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046522.png)